Home > Products > Screening Compounds P3948 > 2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide
2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide -

2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide

Catalog Number: EVT-4867521
CAS Number:
Molecular Formula: C18H15Cl2IN2O3
Molecular Weight: 505.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide is a synthetic compound specifically designed and investigated for its potential as an autotaxin inhibitor. [] It is not a naturally occurring substance and has primarily been studied within the context of cancer research.

Mechanism of Action

2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide acts as a competitive inhibitor of autotaxin, an enzyme responsible for producing lysophosphatidic acid (LPA). [] It binds to the hydrophobic pocket of the autotaxin enzyme, blocking access to the active site and preventing the enzyme from binding to its substrate, lysophosphatidylcholine. [] This inhibition effectively reduces LPA production, a crucial signaling molecule involved in cancer invasion, metastasis, and tumor progression. []

Applications
  • Inhibit autotaxin activity: 2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide effectively inhibits autotaxin-mediated hydrolysis of a lysophospholipase substrate, demonstrating its potential to disrupt LPA production. []
  • Reduce cancer cell invasion: Studies have shown that this compound significantly reduces the invasion of A2058 human melanoma cells in vitro. [] This suggests it might prevent or slow down the spread of cancer cells to surrounding tissues.
  • Suppress lung metastasis: In vivo experiments using B16-F10 murine melanoma cells in C57BL/6 mice demonstrated that 2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide significantly reduced the colonization of lung metastases. [] This finding indicates its potential as a therapeutic agent to prevent or treat metastatic cancer.

2-(2,4-Dichlorophenyl)-3-phenylquinazolin-4(3H)-one

    Compound Description: This compound is a quinazolinone derivative investigated for its potential antiviral properties. It serves as a point of comparison in a study examining the effect of substituents on the reactivity of benzoxazinones in quinazolinone synthesis.

    Relevance: This compound shares the 2,4-dichlorophenylbenzamide core structure with 2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide. The key structural difference lies in the substitution at the benzamide nitrogen, where 2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide features a more complex substituted phenyl ring compared to the phenyl ring in 2-(2,4-dichlorophenyl)-3-phenylquinazolin-4(3H)-one. This difference highlights the study's focus on how substituent changes affect reaction outcomes.

2-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one

    Compound Description: This quinazolinone derivative was synthesized and investigated for its antiviral potential. The study focuses on understanding how the nitro group on the phenyl ring affects the compound's synthesis compared to its non-nitro counterpart (compound 1).

    Compound Description: This compound emerged as a potent Autotaxin (ATX) inhibitor from a high-throughput screen. It demonstrated competitive inhibition of ATX-mediated hydrolysis of a lysophospholipase substrate.

    Relevance: This compound shares significant structural similarities with 2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide. Both contain the 2,4-dichlorobenzamide moiety. While 2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide has an iodine and a morpholinylcarbonyl group on the phenyl ring attached to the benzamide nitrogen, this compound features a fluorine and a morpholinylsulfonyl group at different positions on that same phenyl ring. This close structural resemblance suggests that both compounds could potentially exhibit similar biological activities and target the same hydrophobic pocket of ATX.

N-[4-(Anilinocarbonyl)phenyl]-2,4-dichlorobenzamide (ChemBridge ID5128535)

    Compound Description: Identified through a screening effort for GPR27 agonists, this compound selectively activates GPR27 over related receptors GPR85 and GPR173. It specifically promotes β-arrestin 2 recruitment to GPR27 without affecting G protein activation.

    Relevance: This compound and 2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide both share the core 2,4-dichlorobenzamide structure. The key difference lies in the substituent on the phenyl ring attached to the benzamide nitrogen. While 2,4-dichloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide possesses an iodine and a morpholinylcarbonyl group, N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide features an anilinocarbonyl substituent. This structural similarity suggests potential overlap in their biological activity profiles.

2,4-Dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (ChemBridge ID5217941)

    Compound Description: This compound acts as a selective agonist for GPR27, showing preference over related receptors GPR85 and GPR173. Similar to compound 4, it stimulates β-arrestin 2 recruitment to GPR27 without influencing G protein activation.

Properties

Product Name

2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide

IUPAC Name

2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide

Molecular Formula

C18H15Cl2IN2O3

Molecular Weight

505.1 g/mol

InChI

InChI=1S/C18H15Cl2IN2O3/c19-11-1-3-13(15(20)9-11)17(24)22-16-4-2-12(21)10-14(16)18(25)23-5-7-26-8-6-23/h1-4,9-10H,5-8H2,(H,22,24)

InChI Key

QVNGHCNTYGTORP-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.